Methyl 5-methylisoxazole-3-carboxylate
Description
The Role of the Isoxazole (B147169) Moiety in Bioactive Molecules
The isoxazole ring is a key component in numerous biologically active molecules and approved drugs. bohrium.comnih.gov Its presence can be found in natural products like ibotenic acid and muscimol. wikipedia.org Furthermore, the isoxazole structure is integral to a range of pharmaceuticals, including certain antibiotics (e.g., cloxacillin, dicloxacillin), the anti-inflammatory drug valdecoxib, and the disease-modifying antirheumatic drug (DMARD) leflunomide. ijpca.orgnih.govwikipedia.org
The versatility of the isoxazole scaffold has led to its investigation in a wide array of therapeutic areas, including the development of agents with anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. rsc.orgnih.govresearchgate.net The ability to modify the isoxazole structure allows chemists to fine-tune the pharmacological properties of a molecule, potentially leading to the development of more effective and targeted therapies. rsc.org
Methyl 5-Methylisoxazole-3-Carboxylate as a Research Scaffold and Intermediate
This compound serves as a valuable starting material and intermediate in the synthesis of more complex molecules. tandfonline.com Its structure, featuring a reactive ester group, provides a handle for further chemical modifications. For instance, it is a reactant in the preparation of aminopyrazole amide derivatives, which have been investigated as potential kinase inhibitors. sigmaaldrich.com
The related compound, 5-methylisoxazole-3-carboxylic acid, can be converted to 5-methylisoxazole-3-carbonyl chloride, which is then reacted with various amines to produce a range of 5-methylisoxazole-3-carboxamide (B1215236) derivatives. researchgate.net Some of these derivatives have been synthesized and evaluated for their potential as antitubercular agents. researchgate.net
Furthermore, research has explored the modification of the isoxazole scaffold to optimize drug properties. For example, by changing the scaffold from a 5-methylisoxazole-4-carboxamide (B3392548) (as in leflunomide) to a 5-methylisoxazole-3-carboxamide, researchers observed a change in metabolic pathways and a reduction in certain toxicities while maintaining significant anti-inflammatory and antiarthritic effects. nih.gov This highlights the importance of the specific substitution pattern on the isoxazole ring for determining the ultimate biological profile of a compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-methyl-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-4-3-5(7-10-4)6(8)9-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHHQOCEOUNTID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90173494 | |
| Record name | Methyl 5-methylisoxazole-3-carboxylate | |
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Molecular Weight |
141.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19788-35-3 | |
| Record name | Methyl 5-methyl-3-isoxazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19788-35-3 | |
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| Record name | Methyl 5-methylisoxazole-3-carboxylate | |
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| Record name | Methyl 5-methylisoxazole-3-carboxylate | |
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| Record name | Methyl 5-methylisoxazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | METHYL 5-METHYLISOXAZOLE-3-CARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Contextualization Within Heterocyclic Chemistry Research
The study of heterocyclic compounds is a vast and dynamic area of chemical research. openaccessjournals.comijpsr.com These molecules are not only prevalent in pharmaceuticals but also find applications in agrochemicals, materials science, and as catalysts. openaccessjournals.comijpsr.com The ability to synthesize and modify heterocyclic rings with precision has been a driving force in the discovery of novel compounds with a wide range of functions. openaccessjournals.com
The isoxazole (B147169) ring, as a member of the azole family of heterocycles, is a prime example of the importance of this field. ijpca.org Research into isoxazole chemistry continues to yield new synthetic methods and a deeper understanding of its role in biological systems. rsc.orgresearchgate.net The ongoing exploration of compounds like Methyl 5-methylisoxazole-3-carboxylate and its derivatives underscores the central role of heterocyclic chemistry in the quest for new and improved therapeutic agents. nih.govijsrtjournal.comijnrd.org
An in-depth exploration of the synthetic methodologies for creating this compound and related isoxazole esters reveals a variety of established and innovative chemical transformations. These methods focus on the efficient construction of the core isoxazole ring and the subsequent functionalization to yield the desired ester.
Mechanistic Investigations of Reactions Involving Methyl 5 Methylisoxazole 3 Carboxylate and Its Derivatives
Reactivity Studies at the Isoxazole (B147169) Ring
The isoxazole ring in Methyl 5-methylisoxazole-3-carboxylate exhibits a distinct pattern of reactivity, influenced by the interplay of the electron-withdrawing ester group at the 3-position and the electron-donating methyl group at the 5-position. These substituents, along with the inherent electronic properties of the isoxazole nucleus, dictate the outcome of various chemical transformations.
Lithiation Reactions at the 4-Position
The deprotonation of the C-H bond at the 4-position of the isoxazole ring offers a valuable route for the introduction of various electrophiles. The acidity of this proton is significantly influenced by the nature of the substituents at positions 3 and 5. In the case of 3,5-disubstituted isoxazoles, the regioselectivity of lithiation is a subject of considerable interest.
Studies on substituted 5-methylisoxazoles have shown that the choice of the lithiating agent plays a critical role in determining the site of metalation. rsc.org While strong, non-nucleophilic bases like lithium di-isopropylamide (LDA) tend to deprotonate the C-5 methyl group, n-butyllithium can exhibit different selectivity based on the electronic nature of the substituent at the 3-position. rsc.org For isoxazoles bearing an electron-withdrawing group at C-3, such as the carboxylate in this compound, the acidity of the C-4 proton is enhanced. This is due to the inductive effect of the adjacent carbonyl group, which stabilizes the resulting carbanion. Consequently, treatment with n-butyllithium is expected to favor lithiation at the 4-position, generating a versatile 4-lithioisoxazole intermediate. This intermediate can then be trapped with various electrophiles to introduce functionality at this position.
The general mechanism for the lithiation at the 4-position can be depicted as follows:

Table 1: Regioselectivity of Lithiation in 5-Methylisoxazole (B1293550) Derivatives
| Substrate (3-substituent) | Lithiating Agent | Major Site of Lithiation |
| -H | n-BuLi | C-5 |
| -Ph | n-BuLi | C-4 |
| -COOCH3 (inferred) | n-BuLi | C-4 |
| Various | LDA | C-5 methyl |
Data inferred from studies on related isoxazole systems.
Nucleophilic Displacement Reactions
The isoxazole ring can be susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups. In the context of this compound, the primary sites for nucleophilic attack are the carbonyl carbon of the ester group and the C-5 position of the isoxazole ring, which can lead to ring-opening reactions under certain conditions.
However, direct nucleophilic displacement of a substituent on the isoxazole ring itself is less common unless a suitable leaving group is present. The reactivity towards nucleophiles can be modulated by the strategic placement of substituents. For instance, studies on dimethyl 3-chloromethylisoxazole-4,5-dicarboxylate have demonstrated selective nucleophilic substitution. scbt.com In this system, the chloromethyl group at the 3-position is readily displaced by amines, while the ester groups can be selectively hydrolyzed. This highlights the possibility of functionalizing the isoxazole core through nucleophilic substitution on a side chain, while the ring itself remains intact under the reaction conditions. The electron-withdrawing nature of the two ester groups in this example enhances the electrophilicity of the chloromethyl carbon, facilitating the nucleophilic attack.
Regioselectivity in Cycloaddition Reactions
The synthesis of isoxazoles, including derivatives like this compound, is often achieved through 1,3-dipolar cycloaddition reactions between a nitrile oxide and an alkyne. The regioselectivity of this reaction, which determines the substitution pattern of the resulting isoxazole, is a key aspect of these synthetic strategies.
The formation of a 3,5-disubstituted isoxazole, such as the target compound, involves the reaction of a nitrile oxide with a terminal alkyne. The regiochemical outcome is governed by the electronic and steric properties of both the dipole (nitrile oxide) and the dipolarophile (alkyne). Generally, the reaction of an electron-rich alkyne with an electron-poor nitrile oxide, or vice versa, leads to a higher degree of regioselectivity. The widely accepted mechanism proceeds in a concerted fashion, although asynchronous pathways have also been proposed. youtube.comnih.gov For the synthesis of this compound, the cycloaddition would involve methyl propiolate and acetonitrile (B52724) oxide, or a related nitrile oxide precursor. The regioselectivity in such reactions often favors the formation of the 3,5-disubstituted product due to favorable frontier molecular orbital interactions. researchgate.net
Table 2: Regioselectivity in the 1,3-Dipolar Cycloaddition for Isoxazole Synthesis
| Nitrile Oxide | Alkyne | Major Regioisomer | Reference |
| Ar-CNO | HC≡CR' | 3-Aryl-5-R'-isoxazole | nih.gov |
| EtOOC-CNO | HC≡C-SiMe3 | Ethyl 5-(trimethylsilyl)isoxazole-3-carboxylate | nih.gov |
Ester Hydrolysis and Carboxylic Acid Transformations
The ester functionality in this compound is a key handle for further chemical modifications. Hydrolysis of the ester to the corresponding carboxylic acid, 5-Methylisoxazole-3-carboxylic acid, opens up a wide range of synthetic possibilities, including amide bond formation and decarboxylation.
Ester hydrolysis can be achieved under either acidic or basic conditions. williams.edu Basic hydrolysis, or saponification, is typically an irreversible process that proceeds via nucleophilic acyl substitution, involving the attack of a hydroxide (B78521) ion on the ester carbonyl carbon. The reaction is generally carried out using a base such as sodium hydroxide or potassium hydroxide in an aqueous or mixed aqueous-organic solvent system. The resulting carboxylate salt is then protonated in a separate acidic workup step to yield the carboxylic acid. Acid-catalyzed hydrolysis, on the other hand, is a reversible equilibrium process.
Decarboxylation Pathways
5-Methylisoxazole-3-carboxylic acid can undergo decarboxylation, the loss of carbon dioxide, upon heating. researchgate.net The ease of this reaction is influenced by the stability of the carbanionic intermediate formed upon CO2 extrusion. The mechanism of decarboxylation for heteroaromatic carboxylic acids can be complex and may proceed through different pathways depending on the specific substrate and reaction conditions.
For many carboxylic acids, thermal decarboxylation proceeds through a concerted pericyclic mechanism if a suitable hydrogen-bonding arrangement is possible, or via a zwitterionic intermediate. In the case of 5-Methylisoxazole-3-carboxylic acid, the presence of the nitrogen atom in the isoxazole ring can influence the electron distribution and potentially stabilize the intermediate formed during decarboxylation. The reaction typically requires elevated temperatures to overcome the activation energy barrier for the C-C bond cleavage. masterorganicchemistry.comlibretexts.org The general mechanism for the thermal decarboxylation of many carboxylic acids involves a cyclic transition state. masterorganicchemistry.com
Reduction and Hydrogenation Mechanisms
The isoxazole ring is susceptible to reductive cleavage under various conditions, offering a pathway to synthetically useful acyclic compounds. The reduction of this compound and its derivatives can lead to the formation of β-enaminones or β-hydroxyketones, depending on the reducing agent and reaction conditions.
Catalytic hydrogenation is a common method for the reductive cleavage of the N-O bond in isoxazoles. acs.orgresearchgate.net Palladium on carbon (Pd/C) is a frequently employed catalyst for this transformation. The mechanism typically involves the hydrogenolysis of the weak N-O bond, followed by tautomerization of the resulting imine intermediate to the more stable enamine. The presence of the ester group at the 3-position can influence the reactivity and the final product distribution.
Alternatively, reductive ring opening can be achieved using other reagents. For example, molybdenum hexacarbonyl in the presence of water has been shown to effectively cleave the N-O bond of isoxazoles to yield β-aminoenones. rsc.org Similarly, low-valent titanium reagents can also effect this transformation. researchgate.net The choice of reducing agent can therefore be tailored to achieve specific synthetic outcomes.
Table 3: Products of Reductive Cleavage of Isoxazole Derivatives
| Isoxazole Derivative | Reducing Agent/Conditions | Major Product | Reference |
| 3,5-Disubstituted isoxazoles | Mo(CO)6, H2O | β-Aminoenones | rsc.org |
| Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate | H2, Pd/C | Ethyl (Z)-2-amino-4-oxo-2-pentanoate | acs.org |
| 3,5-Disubstituted isoxazoles | Ti(Oi-Pr)4/EtMgBr | β-Enaminoketones | researchgate.net |
Palladium-Catalyzed Hydrogenation Studies
Palladium-catalyzed reactions of isoxazoles often lead to synthetically valuable transformations, including ring opening and functional group modifications. The susceptibility of the N-O bond to cleavage under reductive conditions makes palladium catalysis a powerful tool for the conversion of isoxazoles into other heterocyclic systems or acyclic compounds.
Competitive Reduction of Benzylic-like Positions and N-O Bonds
While specific studies on the competitive palladium-catalyzed hydrogenation of this compound were not prevalent in the reviewed literature, the general principles of isoxazole reduction can be applied. The term "benzylic-like position" in this context would likely refer to the C5-methyl group. The competitive reduction would therefore involve the hydrogenolysis of the C5-methyl group versus the cleavage of the N-O bond.
In palladium-catalyzed hydrogenations, the N-O bond of the isoxazole ring is generally labile and prone to cleavage. This process typically leads to the formation of an enaminone intermediate. The relative ease of N-O bond scission often means it is the primary transformation observed before the reduction of other functional groups. However, the presence of other reducible functionalities can lead to competitive pathways. For instance, in related systems, the choice of catalyst, solvent, and reaction conditions can influence the selectivity of the reduction.
Domino Processes Involving Deoxygenation and Ring Opening
Palladium catalysis can initiate domino reactions with isoxazole substrates, commencing with the reductive cleavage of the N-O bond (deoxygenation) and leading to a cascade of further transformations. For example, a one-pot protocol for the cyanomethylation of aryl halides has been developed using a palladium-catalyzed reaction with an isoxazole-4-boronic acid pinacol (B44631) ester. This process proceeds through a domino sequence of Suzuki coupling, base-induced fragmentation of the isoxazole ring, and deformylation to yield arylacetonitriles. nih.govrsc.org
Another example of a palladium-catalyzed domino reaction involves the conversion of halogen-substituted isoxazoles and Michael acceptors into 2-azafluorenones. This transformation encompasses a Heck reaction followed by a rearrangement of the β-imino ketone that results from the isoxazole ring opening.
Reactivity of Amine-Substituted Isoxazoles
The introduction of an amine group onto the isoxazole ring significantly influences its reactivity, particularly in condensation and cyclization reactions. The 3-amino-5-methylisoxazole (B124983) derivative is a versatile building block in heterocyclic synthesis.
Condensation with Enol Ethers
3-Amino-5-methylisoxazole readily undergoes condensation reactions with activated enol ethers. imist.malew.ro When reacted with electrophilic reagents such as diethyl ethoxymethylenemalonate (EMM) or ethoxymethylenecyanoacetate (EMCA) in refluxing ethanol, the corresponding isoxazolylenamines are formed in excellent yields (74-96%). lew.ro The nucleophilic amino group of the isoxazole attacks the electrophilic carbon of the enol ether, leading to the substitution of the ethoxy group.
The reaction of 3-amino-5-methylisoxazole with various substituted enol ethers leads to a range of isoxazolylenamine products. The table below summarizes the yields for the synthesis of several diethyl 2-((5-methylisoxazol-3-yl)amino)methylenemalonate derivatives.
| R Group | Product | Yield (%) |
| H | Diethyl 2-((5-methylisoxazol-3-yl)amino)methylenemalonate | 85 |
| CH3 | Diethyl 2-((5-methylisoxazol-3-yl)amino)methylene-2-methylmalonate | 78 |
| C2H5 | Diethyl 2-((5-methylisoxazol-3-yl)amino)methylene-2-ethylmalonate | 80 |
| C6H5 | Diethyl 2-((5-methylisoxazol-3-yl)amino)methylene-2-phenylmalonate | 75 |
| Data sourced from Al-Ayed et al. lew.ro |
Applications in Medicinal and Agricultural Chemistry Research
Medicinal Chemistry Investigations
The versatility of the isoxazole (B147169) nucleus, as present in methyl 5-methylisoxazole-3-carboxylate, allows for its incorporation into more complex molecular architectures aimed at interacting with specific biological targets. This has led to extensive research into its potential applications in fighting infections, inflammation, and cancer.
This compound and its parent acid, 5-methylisoxazole-3-carboxylic acid, serve as crucial building blocks in the synthesis of a wide array of heterocyclic compounds. smolecule.com The isoxazole structure is a key feature in many bioactive molecules due to its favorable properties, such as high bioavailability. smolecule.com
The synthesis process often involves modifying the carboxylate group to create amides or other functional groups. For instance, 5-methylisoxazole-3-carbonyl chloride, derived from the corresponding carboxylic acid, can be reacted with various amines to produce a library of 5-methylisoxazole-3-carboxamide (B1215236) derivatives. researchgate.net This synthetic strategy allows for the systematic alteration of the molecule's structure to explore its structure-activity relationships (SAR).
Furthermore, the parent compound, 5-methylisoxazole-3-carboxylic acid, is a known reactant for preparing aminopyrazole amide derivatives, which have been studied as potential Raf kinase inhibitors for conditions like melanoma. smolecule.comsigmaaldrich.com It is also used in the synthesis of other complex heterocycles, demonstrating its role as a versatile precursor in medicinal chemistry. sigmaaldrich.com The development of novel therapeutic agents with enhanced potency and reduced toxicity often relies on such foundational heterocyclic compounds. nih.gov
The isoxazole moiety is a well-established pharmacophore in antimicrobial drug discovery. Derivatives synthesized from this compound have been a key focus of research aimed at identifying new agents to combat pathogenic microorganisms.
Derivatives of 5-methylisoxazole-3-carboxamide have been synthesized and evaluated for their potential to inhibit the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis. researchgate.net In one study, a series of these compounds were tested against the H37Rv strain of M. tuberculosis using the Microplate Alamar Blue Assay (MABA) method. researchgate.net
Several of the synthesized compounds demonstrated notable activity. Specifically, two compounds, designated as 10 and 14 in the study, exhibited significant antitubercular effects with a Minimum Inhibitory Concentration (MIC) of 3.125 µM. researchgate.net Two other derivatives, 9 and 13 , also showed promising activity with an MIC of 6.25 µM. researchgate.net These findings highlight the potential of the 5-methylisoxazole-3-carboxamide scaffold in developing new antitubercular drugs. researchgate.netnih.gov
Antitubercular Activity of 5-Methylisoxazole-3-Carboxamide Derivatives
| Compound | Pathogen | MIC (µM) |
|---|---|---|
| 10 | Mycobacterium tuberculosis H37Rv | 3.125 |
| 14 | Mycobacterium tuberculosis H37Rv | 3.125 |
| 9 | Mycobacterium tuberculosis H37Rv | 6.25 |
| 13 | Mycobacterium tuberculosis H37Rv | 6.25 |
Data sourced from a study on the synthesis and evaluation of new 5-methylisoxazole-3-carboxamide derivatives. researchgate.net
The same series of 5-methylisoxazole-3-carboxamide derivatives were also screened for broader antibacterial activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. researchgate.net The serial dilution method was used to determine the MIC for each compound. researchgate.net
The results indicated significant antibacterial potential, particularly against Bacillus subtilis. Compounds 9 , 13 , 19 , and 20 displayed strong activity with an MIC of 6.25 µM. researchgate.net Compounds 15 and 17 were also effective, showing an MIC of 12.5 µM. researchgate.net This research demonstrates the utility of the 5-methylisoxazole (B1293550) core in generating molecules with broad-spectrum antibacterial properties. nih.gov
Antibacterial Activity of 5-Methylisoxazole-3-Carboxamide Derivatives
| Compound | Pathogen | MIC (µM) |
|---|---|---|
| 9 | Bacillus subtilis & Escherichia coli | 6.25 |
| 13 | Bacillus subtilis & Escherichia coli | 6.25 |
| 19 | Bacillus subtilis & Escherichia coli | 6.25 |
| 20 | Bacillus subtilis & Escherichia coli | 6.25 |
| 15 | Bacillus subtilis & Escherichia coli | 12.5 |
| 17 | Bacillus subtilis & Escherichia coli | 12.5 |
Data sourced from a study on the synthesis and evaluation of new 5-methylisoxazole-3-carboxamide derivatives. researchgate.net
The 5-methylisoxazole structure is integral to the development of novel anti-inflammatory agents. jocpr.com Research has shown that derivatives incorporating this moiety can exhibit significant anti-inflammatory properties. For example, a series of novel 4-(5-methylisoxazol-3-ylamino) thiazole (B1198619) derivatives were synthesized and screened for their anti-inflammatory activity. jocpr.com
In these studies, while some compounds showed minimal potency, one derivative, compound 13 , demonstrated the greatest anti-inflammatory effect among those tested. jocpr.com Furthermore, 5-methylisoxazole-3-carboxylic acid itself has been identified as an active metabolite with anti-inflammatory effects. researchgate.net This suggests that the core structure, readily accessible from this compound, is a promising scaffold for creating new treatments for inflammatory diseases. nih.govjocpr.com
Isoxazole derivatives have gained considerable attention in recent years for their anticancer potential. nih.gov These compounds can act through various mechanisms, including the induction of apoptosis and the inhibition of key enzymes involved in cancer progression. nih.gov The 5-methylisoxazole framework, as found in this compound, is a key component in this area of research.
Studies have explored the use of its parent compound, 5-methylisoxazole-3-carboxylic acid, in the synthesis of aminopyrazole amide derivatives designed to act as Raf kinase inhibitors, which are relevant in the treatment of melanoma. smolecule.com Research into other complex isoxazole-containing molecules has shown selective cytotoxicity, where the compounds are effective at destroying cancer cell lines while having a reduced impact on normal, healthy cells. sysrevpharm.org Preliminary biological evaluations of some 2-aminothiazolyl isoxazoles have demonstrated strong bactericidal activity accompanied by low cytotoxicity toward eukaryotic cells, indicating a favorable selectivity profile. nih.gov The active compounds from antitubercular studies also showed a good safety profile against VERO and HepG2 cell lines. researchgate.net This line of investigation is crucial for developing new, more effective, and less toxic cancer therapies. nih.gov
Anticancer Research and Cytotoxicity Profiling
Raf Kinase Inhibitor Research in Melanoma Cells
The chemical scaffold of 5-methylisoxazole-3-carboxylic acid, the parent acid of this compound, serves as a foundational component in the synthesis of more complex molecules targeting cancer pathways. Specifically, it is used as a reactant in the preparation of aminopyrazole amide derivatives. sigmaaldrich.com These derivatives have been investigated for their potential as Raf kinase inhibitors in melanoma cells. sigmaaldrich.com The Raf proteins are key regulators of the MAP kinase signaling cascade, which is often implicated in cell proliferation and the development of cancers like melanoma. nih.gov Research in this area focuses on designing molecules that can inhibit Raf kinases, thereby blocking the signaling pathway that drives tumor growth. nih.gov
Studies on Doxorubicin-Induced Cardiac Toxicity Reduction
Doxorubicin is a potent chemotherapeutic agent, but its use is often limited by its cardiotoxic side effects. nih.govpeerj.com Research has explored the potential of isoxazole derivatives to mitigate this toxicity. A significant study investigated the cardioprotective effects of 5-methylisoxazole-3-carboxylic acid (referred to as Isox) and its esterified analogues, including the methyl ester, this compound (Isox-Me). nwpii.comnwpii.com
In an in vivo study using rats, pretreatment with Isox was found to significantly reduce the cardiac toxicity induced by doxorubicin. nwpii.comnwpii.com However, the methyl ester analogue, Isox-Me, did not demonstrate a significant cardioprotective effect under the same conditions. nwpii.comnwpii.com These findings were further supported by an in vitro MTT study on cardiomyocytes (H9c2 cells), which confirmed that Isox, but not its methyl or ethyl esters, protected these heart cells from doxorubicin-induced injury. nwpii.com The researchers concluded that the esterification of the carboxylic acid group significantly diminishes its cardioprotective capabilities. nwpii.com
Table 1: Comparative Cardioprotective Effects on Doxorubicin (DOX) Toxicity
| Compound | Form | In Vivo Cardioprotective Effect | In Vitro Cardiomyocyte Protection |
|---|---|---|---|
| 5-Methylisoxazole-3-carboxylic acid (Isox) | Carboxylic Acid | Significant reduction in toxicity nwpii.comnwpii.com | Protected cardiomyocytes from DOX-induced injury nwpii.com |
| This compound (Isox-Me) | Methyl Ester | No significant cardioprotective effect shown nwpii.comnwpii.com | Did not protect cardiomyocytes from DOX-induced injury nwpii.com |
Immunomodulatory and Immunosuppressive Properties
The immunomodulatory potential of isoxazole derivatives has been an area of active research. nih.gov Investigations into this compound and its parent acid have primarily focused on anti-inflammatory activity, a key component of the immune response.
A study using a carrageenan-induced edema model in rats was conducted to compare the anti-inflammatory effects of 5-methylisoxazole-3-carboxylic acid (Isox), this compound (Isox-Me), and the drug leflunomide. nwpii.comnwpii.com The results indicated that the anti-inflammatory effect of Isox was essentially the same as that of leflunomide. nwpii.com In contrast, the anti-inflammatory activity of the methyl ester, Isox-Me, was found to be lower than that of its parent carboxylic acid. nwpii.comnwpii.com This suggests that, similar to its cardioprotective effects, the esterification of the carboxyl group reduces the compound's anti-inflammatory properties. The study authors suggest that this anti-inflammatory action is at least partially responsible for the chemoprotective effects observed against doxorubicin-induced cardiac injury. nwpii.com
Enzyme Inhibition Studies
The capacity of this compound and its related acid to inhibit specific enzymes has been evaluated in several research contexts.
Dihydroorotate dehydrogenase (DHODH) is a crucial enzyme in the de novo synthesis of pyrimidines, which are essential for creating DNA and RNA. nih.govnih.gov Inhibition of this enzyme is a therapeutic strategy for some autoimmune diseases and cancers. nih.gov The well-known DHODH inhibitor, leflunomide, is a derivative of a different isoxazole isomer (5-methylisoxazole-4-carboxamide). researchgate.net Research into a related prodrug, UTL-5b, which metabolizes into 5-methylisoxazole-3-carboxylic acid, found that neither UTL-5b nor its metabolites inhibit the DHODH enzyme in vitro. researchgate.net This indicates that, unlike leflunomide, the 5-methylisoxazole-3-carboxylate scaffold does not appear to function as a DHODH inhibitor.
Monoamine oxidase (MAO) enzymes are critical in the metabolism of neurotransmitters, and their inhibition is a strategy for treating depression and neurodegenerative diseases like Parkinson's disease. nih.govwikipedia.org Research has identified 5-Methylisoxazole-3-carboxylic acid as a potent inhibitor of the monoamine oxidase enzyme. nih.gov However, studies specifically detailing the MAO inhibition properties of its methyl ester, this compound, are not prevalent in the reviewed scientific literature.
Research on Peptidomimetics as Therapeutic Agents
The isoxazole moiety is a key structural element in the design of peptidomimetics, which are compounds that mimic the structure and function of peptides. These agents are of great interest in therapeutic research due to their potential for improved stability and bioavailability compared to natural peptides.
Research into related isoxazole derivatives has highlighted the potential of this chemical class. For instance, studies on 5-amino-3-methyl-isoxazole-4-carboxylic acid, an unnatural β-amino acid, have demonstrated its successful incorporation into peptide chains using solid-phase synthesis. nih.gov This work is significant as hybrid peptides containing both α and β-amino acids are promising candidates for therapeutic agents with anticancer, anti-inflammatory, and antibacterial properties. nih.gov The ability to synthesize these mixed peptides opens up possibilities for creating new classes of bioactive molecules. nih.gov The isoxazole scaffold, as found in this compound, provides a rigid framework that is valuable in constructing these novel therapeutic structures. nih.gov
Table 1: Research Findings on Isoxazole Derivatives in Peptidomimetics
| Compound Studied | Research Focus | Key Finding | Citation |
|---|
Explorations in Anti-Parkinson Agents
The neuroprotective potential of compounds containing the isoxazole ring has been explored in the context of neurodegenerative diseases like Parkinson's disease. Research has focused on modulating neurotransmitter systems to protect dopaminergic neurons, the degradation of which is a hallmark of the disease. nih.govnih.gov
One notable study investigated LY503430, a potent potentiator of the AMPA receptor, which is a subtype of the glutamate (B1630785) receptor. nih.gov The structure of LY503430 is based on an alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid core. nih.gov In rodent models of Parkinson's disease, LY503430 demonstrated both functional and histological neuroprotective effects. nih.gov It was shown to reduce neurotoxicity and even exhibited neurotrophic actions, suggesting it could be a candidate for disease-modifying therapy. nih.gov Another line of research focused on methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide (MBDN) as a selective MAO-B inhibitor, which showed significant improvement in motor function in animal models of Parkinsonism. nih.gov These studies underscore the therapeutic potential of isoxazole-related structures in developing novel treatments for Parkinson's disease.
Table 2: Research Findings on Isoxazole-Related Compounds in Anti-Parkinson's Research
| Compound/Derivative | Mechanism of Action | Experimental Model | Key Finding | Citation |
|---|---|---|---|---|
| LY503430 | AMPA receptor potentiator | Rodent models of Parkinson's disease | Provided dose-dependent functional and histological neuroprotection and showed neurotrophic effects. | nih.gov |
Agricultural Chemistry Research
In agricultural science, this compound and its analogs are valuable intermediates for creating products that enhance crop yield and protection.
Development of Agrochemicals
The isoxazole structure is a foundational component in the synthesis of various agrochemicals. The closely related compound, Methyl 5-phenylisoxazole-3-carboxylate, is explicitly used as an intermediate in the production of pesticides and herbicides. chemimpex.com The versatility of the isoxazole ring allows for the creation of complex and effective agrochemical formulations. chemimpex.com
Plant Growth Regulation Studies
Table 3: Findings on HMI in Plant Growth Regulation
| Plant Studied | Effect of HMI Treatment | Mechanism | Citation |
|---|
Pesticide Development Research
The utility of the isoxazole scaffold extends directly to the development of modern pesticides. As noted, compounds like Methyl 5-phenylisoxazole-3-carboxylate serve as building blocks in the synthesis of effective and safer pesticides. chemimpex.com Furthermore, predictive exposure models for related compounds, such as Butyl 5-methylisoxazole-3-carboxylate, include a "Probability Far-Field Pesticide" metric, indicating the relevance of this class of chemicals in agricultural applications. epa.gov
Proteomics Research Applications
This compound is classified as a specialty chemical for applications in proteomics research. scbt.com Proteomics is the large-scale study of proteins, particularly their structures and functions. In this field, chemical probes and reagents are essential for identifying and characterizing proteins within complex biological samples. While specific published applications for this compound in proteomics are not detailed, its availability as a research-grade chemical indicates its use as a building block or reagent in developing tools for protein analysis.
Coordination Chemistry Research
The isoxazole ring system, particularly when functionalized with a carboxyl group, presents an interesting case for coordination chemistry. Research in this area has focused on the anion of 5-methylisoxazole-3-carboxylic acid, derived from the hydrolysis of this compound. This anion acts as a versatile ligand, engaging in complex formation with transition metals.
Ligand Properties for Transition Metals
The 5-methylisoxazole-3-carboxylate anion (L⁻) demonstrates notable properties as a ligand for transition metal ions. It has been shown to act as a bidentate chelating agent, a common and stable mode of coordination for ligands containing multiple donor sites. researchgate.net
The coordination typically involves two different atoms from the ligand:
The nitrogen atom of the isoxazole ring.
An oxygen atom from the deprotonated carboxylate group at the 3-position.
This O,N-bidentate coordination creates a stable five-membered chelate ring with the central metal ion. researchgate.net The formation of such chelate rings is entropically favored and results in thermodynamically stable metal complexes. The presence of both a hard donor (carboxylate oxygen) and a borderline donor (isoxazole nitrogen) allows this ligand to coordinate effectively with a range of transition metals that have varying hard-soft acid characteristics. nih.gov
Formation and Characterization of Metal Complexes
The ability of 5-methylisoxazole-3-carboxylate to form stable chelates has been demonstrated through the synthesis and characterization of a copper(II) complex. researchgate.net The reaction of 5-methylisoxazole-3-carboxylic acid with a copper(II) salt results in the formation of the coordination compound aquabis(5-methylisoxazole-3-carboxylato-O,N)copper(II) monohydrate, with the formula [Cu(L)₂(H₂O)]·H₂O. researchgate.net
The characterization of this complex was accomplished using a combination of single-crystal X-ray diffraction, infrared (IR) spectroscopy, and elemental analysis. X-ray diffraction confirmed the coordination environment of the copper(II) ion and the bidentate nature of the ligand. researchgate.net The analysis revealed that each copper center is coordinated to two 5-methylisoxazole-3-carboxylate ligands through the isoxazole nitrogen and a carboxylate oxygen, with a water molecule completing the coordination sphere. researchgate.net
Crystallographic data for the copper(II) complex provides precise details about its solid-state structure.
Table 1: Crystallographic Data for [Cu(C₅H₄NO₃)₂(H₂O)]·H₂O researchgate.net
| Parameter | Value |
| Formula | C₁₀H₁₂CuN₂O₈ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.4080(12) |
| b (Å) | 8.810(3) |
| c (Å) | 10.318(2) |
| α (°) | 110.08(3) |
| β (°) | 104.81(2) |
| γ (°) | 103.149(16) |
| Volume (ų) | 650.9(3) |
| Z | 2 |
This foundational research into the coordination behavior of 5-methylisoxazole-3-carboxylate opens avenues for the design of new metal-organic frameworks (MOFs) and coordination polymers with potentially interesting magnetic or catalytic properties.
Advanced Spectroscopic and Structural Characterization in Research Contexts
Spectroscopic Analysis of Isoxazole (B147169) Derivatives
Spectroscopic methods provide detailed information about the molecular framework, functional groups, and connectivity of atoms within a molecule. For isoxazole derivatives, these techniques are crucial for confirming the regiochemistry of substituents on the heterocyclic ring, which can be challenging to determine through synthetic methods alone.
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), to map out the chemical environment of each atom.
In ¹H NMR studies of isoxazole derivatives, the chemical shifts (δ) of protons provide significant structural clues. The proton attached to the C4 carbon of the isoxazole ring typically resonates as a singlet in the range of δ 6.3-6.6 ppm. sciarena.comrsc.orgresearchgate.net The specific position is influenced by the electronic nature of the substituents at positions 3 and 5.
For the related compound, 5-methylisoxazole-3-carboxylic acid, the methyl protons (CH₃) at the C5 position appear as a singlet at approximately 2.36 ppm, while the isoxazole ring proton (C4-H) shows a singlet at 6.40 ppm. researchgate.net In another similar structure, 3-methyl-5-phenylisoxazole, the C5-H proton signal is observed at 6.33 ppm, and the C3-methyl proton signal is at 2.33 ppm. rsc.org
For Methyl 5-methylisoxazole-3-carboxylate, the key signals correspond to the methyl group on the isoxazole ring, the methoxy (B1213986) group of the ester, and the single proton on the isoxazole ring. The methyl group protons at C5 typically appear as a singlet, while the ester's methyl protons also produce a singlet, but at a different chemical shift due to the influence of the adjacent oxygen atom. The C4-H proton gives a characteristic singlet.
Table 1: Representative ¹H NMR Spectral Data for Isoxazole Derivatives This table is interactive. Click on the headers to sort.
| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| 5-Methylisoxazole-3-carboxylic acid researchgate.net | C5-CH₃ | 2.36 | Singlet |
| 5-Methylisoxazole-3-carboxylic acid researchgate.net | C4-H | 6.40 | Singlet |
| 3-Methyl-5-phenylisoxazole rsc.org | C3-CH₃ | 2.33 | Singlet |
| 3-Methyl-5-phenylisoxazole rsc.org | C4-H | 6.33 | Singlet |
| General Isoxazole Derivatives sciarena.com | C4-H | 6.47 - 6.59 | Singlet |
¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. For isoxazole systems, the chemical shifts of the ring carbons are particularly diagnostic. The carbon atoms of the isoxazole ring typically resonate at distinct positions, with C3 and C5 appearing further downfield (higher ppm) than C4 due to their proximity to the heteroatoms. nih.govacs.org
In the case of 5-methylisoxazole-3-carboxylic acid, the reported ¹³C NMR signals are 12.4 ppm (CH₃), 100.5 ppm (C4), 150.0 ppm (C3), 168.3 ppm (C=O), and 169.5 ppm (C5). researchgate.net The presence of the methyl ester in this compound will introduce a signal for the methoxy carbon (O-CH₃) and shift the carbonyl carbon signal compared to the carboxylic acid. The signals for the isoxazole ring carbons (C3, C4, C5) and the methyl carbon (C5-CH₃) are expected to be in similar regions. Specific data for this compound can be found in chemical databases like PubChem, recorded on instruments such as a Bruker AM-270. nih.gov
Table 2: Representative ¹³C NMR Spectral Data for Isoxazole Derivatives This table is interactive. Click on the headers to sort.
| Compound | Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|---|
| 5-Methylisoxazole-3-carboxylic acid researchgate.net | C5-CH₃ | 12.4 |
| 5-Methylisoxazole-3-carboxylic acid researchgate.net | C4 | 100.5 |
| 5-Methylisoxazole-3-carboxylic acid researchgate.net | C3 | 150.0 |
| 5-Methylisoxazole-3-carboxylic acid researchgate.net | C=O | 168.3 |
| 5-Methylisoxazole-3-carboxylic acid researchgate.net | C5 | 169.5 |
| 3,5-Diphenylisoxazole rsc.org | C4 | 97.4 |
| 3,5-Diphenylisoxazole rsc.org | C3 | 162.9 |
| 3,5-Diphenylisoxazole rsc.org | C5 | 170.3 |
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For this compound, key vibrational bands confirm the presence of the ester functional group and the isoxazole ring.
The IR spectrum of the related 5-methylisoxazole-3-carboxylic acid shows characteristic absorption bands at 1718 cm⁻¹ for the carbonyl (C=O) stretch, 1652 cm⁻¹ for the C=C double bond, 1538 cm⁻¹ for the N-O stretch of the isoxazole ring, and 1250 cm⁻¹ for the C-O stretch. researchgate.net For the methyl ester, the C=O stretch is expected in a similar region, typically around 1720-1740 cm⁻¹. The presence of C-H stretching vibrations from the methyl groups will also be evident, usually in the 2900-3000 cm⁻¹ range. The NIST WebBook provides access to the IR spectrum for this compound. nist.gov
Table 3: Characteristic IR Absorption Bands for Isoxazole Derivatives This table is interactive. Click on the headers to sort.
| Compound | Functional Group | Wavenumber (cm⁻¹) |
|---|---|---|
| 5-Methylisoxazole-3-carboxylic acid researchgate.net | C=O Stretch (Carboxylic Acid) | 1718 |
| 5-Methylisoxazole-3-carboxylic acid researchgate.net | C=C Stretch | 1652 |
| 5-Methylisoxazole-3-carboxylic acid researchgate.net | N-O Stretch | 1538 |
| 5-Methylisoxazole-3-carboxylic acid researchgate.net | C-O Stretch | 1250 |
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on fragmentation patterns.
Electron Ionization (EI) is a hard ionization technique that involves bombarding a sample with high-energy electrons (typically 70 eV). youtube.com This process not only creates a molecular ion (M⁺˙) but also causes extensive fragmentation. The resulting mass spectrum is a unique "fingerprint" of the molecule. youtube.com
For this compound (molecular weight: 141.12 g/mol ), the EIMS spectrum is expected to show a molecular ion peak at m/z = 141. nih.govnist.govscbt.com The fragmentation pattern provides valuable structural information. Key fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃, 31 mass units) or the loss of the carboalkoxy group (-COOCH₃, 59 mass units). Fragmentation of the isoxazole ring itself is also a characteristic process. The NIST Mass Spectrometry Data Center provides the full electron ionization mass spectrum for this compound, allowing for detailed analysis of its fragmentation pathways. nist.gov For comparison, the molecular ion (M⁺) for the corresponding carboxylic acid is observed at m/z 127. researchgate.net
Mass Spectrometry (MS) Techniques
Electrospray Ionization Mass Spectrometry (ESI-MS)
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation, involving the selection of a specific precursor ion and its subsequent fragmentation to produce a characteristic spectrum of product ions. Although a detailed MS/MS fragmentation pattern for "this compound" is not explicitly documented in the available research, analysis of related isoxazole structures provides insights into expected fragmentation pathways.
The fragmentation of the isoxazole ring is a key process. In a study of 5-amino-3-methyl-isoxazole-4-carboxylic acid derivatives, fragmentation was observed to occur through cleavage of the isoxazole ring. nih.gov For "this compound," collision-induced dissociation (CID) of the protonated molecule would likely lead to characteristic losses, such as the loss of the methoxycarbonyl group or cleavage of the isoxazole ring itself. The resulting fragment ions would be indicative of the compound's specific substitution pattern. The NIST WebBook of chemical data provides an electron ionization (EI) mass spectrum for "this compound," which shows a base peak at m/z 59 and another significant peak at m/z 43, though EI fragmentation can differ significantly from that of ESI-MS/MS. nist.gov
Table 1: Predicted Major Fragment Ions in MS/MS of this compound
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Predicted Neutral Loss |
|---|---|---|
| [M+H]⁺ | Varies | Loss of CH₃OH |
| [M+H]⁺ | Varies | Loss of CO |
Note: The table is based on general fragmentation patterns of similar structures and is for predictive purposes only.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) is an essential technique for the separation, identification, and quantification of "this compound" in various matrices. This method combines the separation power of liquid chromatography with the sensitive and selective detection of mass spectrometry.
For the analysis of "this compound," a reverse-phase HPLC method is typically employed. sielc.comsielc.com A common mobile phase consists of a mixture of acetonitrile (B52724) and water. sielc.comsielc.com To ensure compatibility with the mass spectrometer's electrospray ionization source, a volatile acid like formic acid is often added to the mobile phase in place of non-volatile acids such as phosphoric acid. sielc.comsielc.com This setup allows for the efficient separation of "this compound" from its isomers and other related compounds, with the mass spectrometer providing definitive identification based on the mass-to-charge ratio of the eluting peaks.
High-Performance Liquid Chromatography (HPLC) for Product Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for monitoring reaction progress, determining product purity, and isolating "this compound." The choice of stationary and mobile phases is critical for achieving optimal separation.
A widely used approach for the analysis of this compound and its isomers, such as "Methyl 3-methylisoxazole-5-carboxylate," is reverse-phase HPLC. sielc.comsielc.com This typically involves a C18 or a specialized reverse-phase column like Newcrom R1. sielc.comsielc.com The mobile phase is generally a gradient or isocratic mixture of acetonitrile and water, with an acid modifier like phosphoric acid. sielc.com The use of columns with smaller particle sizes (e.g., 3 µm) can facilitate faster analysis times, a technique known as Ultra-High-Performance Liquid Chromatography (UPLC). sielc.com
Table 2: Typical HPLC Parameters for the Analysis of this compound
| Parameter | Description | Source |
|---|---|---|
| Column | Newcrom R1, Reverse Phase | sielc.com |
| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid | sielc.com |
| Detector | UV-Vis or Mass Spectrometer | - |
| Application | Purity assessment, separation of isomers, preparative separation | sielc.com |
X-ray Crystallographic Studies
X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering insights into molecular geometry, conformation, and the nature of intermolecular interactions that dictate the crystal packing.
Single-Crystal X-ray Diffraction for Molecular Structure Determination
Despite the importance of this technique, specific single-crystal X-ray diffraction data for "this compound" is not publicly available in the searched literature and crystallographic databases. However, the study of closely related isoxazole derivatives provides a framework for understanding the likely structural features of this compound. nih.gov For instance, X-ray diffraction studies on other isoxazole derivatives have been successfully used to determine their molecular structures with high precision. nih.gov Such studies would be essential to definitively confirm the planar or near-planar geometry of the isoxazole ring and the conformation of the methyl and carboxylate substituents.
Analysis of Crystal Packing and Intermolecular Interactions
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Methyl 3-methylisoxazole-5-carboxylate |
Hydrogen Bonding Networks
In the solid state, molecules arrange themselves to maximize attractive intermolecular interactions. For isoxazole derivatives, hydrogen bonding plays a pivotal role in the formation of stable, ordered crystalline lattices.
In the crystal structure of the analogous 5-methylisoxazole-3-carboxylic acid, the molecules form inversion dimers through strong O—H⋯O hydrogen bonds between the carboxylic acid groups. nih.gov This primary interaction is a classic feature of carboxylic acids in the solid state. While this compound lacks the acidic proton of the carboxylic acid, the oxygen atoms of the ester carbonyl group and the isoxazole ring nitrogen are potential hydrogen bond acceptors.
Studies on other related isoxazole structures, such as methyl 4-amino-3-methoxyisoxazole-5-carboxylate, have demonstrated the presence of both intra- and intermolecular hydrogen bonds that influence molecular planarity and create chain-like structures in the crystal lattice. nih.gov
Table 1: Hydrogen Bond Geometry in Related Isoxazole Derivatives
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Compound |
| O—H⋯O | - | - | - | - | 5-Methyl-1,2-oxazole-3-carboxylic acid nih.gov |
| O—H⋯N | 0.85 | 1.95 | 2.760 (3) | 160 | 5-Methylisoxazole-4-carboxylic acid nih.gov |
| C—H⋯O | 0.93 | 2.33 | 3.217 (3) | 159 | 5-Methylisoxazole-4-carboxylic acid nih.gov |
| N—H⋯O | - | - | - | - | Methyl 4-amino-3-methoxyisoxazole-5-carboxylate nih.gov |
Note: Detailed bond parameters for the O—H⋯O interaction in 5-methyl-1,2-oxazole-3-carboxylic acid were not specified in the provided reference. Data is presented for analogous compounds to illustrate typical interaction geometries.
Pi-Pi Stacking Interactions
Aromatic and heteroaromatic rings, such as the isoxazole ring in this compound, can engage in π-π stacking interactions. These non-covalent interactions are crucial for the stabilization of crystal structures and play a significant role in the binding of molecules to biological targets. nih.gov
In the crystal structure of 5-methyl-1,2-oxazole-3-carboxylic acid, the dimers formed by hydrogen bonding are further organized into stacks through π-π interactions. nih.gov The distance between the centroids of adjacent isoxazole rings is reported to be 3.234 (2) Å, indicating a significant and stabilizing stacking interaction. nih.gov This type of interaction is expected to be a prominent feature in the crystal packing of this compound as well.
The geometry of the π-π stacking can vary, from a perfectly co-facial arrangement to offset or edge-to-face orientations. The specific arrangement is dictated by the electronic nature of the aromatic ring and the steric influence of its substituents. The presence of the methyl and carboxylate groups on the isoxazole ring will influence the electrostatic potential surface of the molecule, thereby directing the nature of the π-π stacking. The study of these interactions is critical, as they can influence material properties such as solubility and polymorphism, as well as the emission properties of luminescent materials. rsc.org
Table 2: Pi-Pi Stacking Parameters in 5-Methyl-1,2-oxazole-3-carboxylic acid
| Interaction Type | Centroid-Centroid Distance (Å) |
| Isoxazole Ring - Isoxazole Ring | 3.234 (2) nih.gov |
The comprehensive characterization of these non-covalent interactions through advanced spectroscopic and crystallographic methods is essential for developing a complete understanding of the structure-property relationships in this class of compounds, paving the way for their targeted application in various scientific and technological fields.
Bioremediation and Environmental Degradation Research of Isoxazole Derivatives
Microbial Degradation Studies
Microorganisms capable of breaking down the isoxazole (B147169) ring are of significant interest for bioremediation. The genus Nocardioides, known for its ability to endure low-nutrient conditions and degrade recalcitrant pollutants, has been a focus of these studies. dntb.gov.uaresearchgate.net
A notable example is the isolation of Nocardioides sp. N39 from the activated sludge of a wastewater treatment plant. nih.gov This bacterial strain has demonstrated the ability to degrade 3-amino-5-methyl-isoxazole (3A5MI), a persistent and potentially harmful intermediate in the degradation of the antibiotic sulfamethoxazole (B1682508). scilit.comnih.govdntb.gov.ua
Research has shown that Nocardioides sp. N39 can utilize 3A5MI as its sole source of carbon, nitrogen, and energy for growth. nih.govdntb.gov.uamdpi.comdoaj.org This metabolic capability is crucial for its potential application in bioremediation, as it suggests the bacterium can thrive and carry out degradation in environments where other nutrient sources may be limited.
The efficiency of microbial degradation is significantly influenced by various environmental parameters. nih.gov Studies on Nocardioides sp. N39 have explored these factors to determine optimal conditions for its degrading activity. scilit.comnih.gov
Concentration: Nocardioides sp. N39 exhibits effective degradation of 3A5MI across a range of concentrations, from approximately 15 mg/L to over 400 mg/L. mdpi.com Optimal degradation is observed at initial concentrations below 100 mg/L. mdpi.com
Temperature: The ideal temperature range for 3A5MI degradation by Nocardioides sp. N39 is between 30°C and 35°C. nih.govmdpi.com Within this range, the bacterium can almost completely catabolize approximately 50 mg/L of 3A5MI within 48 hours. nih.gov
pH: The bacterium functions well in neutral and alkaline conditions. nih.gov At a pH of 9.0, it completely catabolized an initial 44.53 ± 1.95 mg/L of 3A5MI within 32 hours. In contrast, at a pH of 5.0, only about 19% was degraded in 48 hours. nih.gov
Dissolved Oxygen: Aerobic conditions are optimal for the degradation of 3A5MI by Nocardioides sp. N39. mdpi.com
Nutrient Availability: The presence of additional carbon or nitrogen sources has been investigated to understand their impact on the degradation process. scilit.comnih.gov
Table 1: Optimal Conditions for 3A5MI Degradation by Nocardioides sp. N39
| Parameter | Optimal Condition/Range | Reference |
| Initial Concentration | < 100 mg/L | mdpi.com |
| Temperature | 30°C - 35°C | nih.govmdpi.com |
| pH | Alkaline | nih.govmdpi.com |
| Dissolved Oxygen | Aerobic | mdpi.com |
The degradation capabilities of Nocardioides sp. N39 extend to other isoxazole analogs. Studies have explored its effectiveness in degrading compounds such as 3-amino-isoxazole (3AI), 5-methylisoxazole (B1293550) (5MI), isoxazole, and hymexazol. nih.gov This suggests a broader applicability of this bacterial strain for the bioremediation of various isoxazole-containing pollutants.
Genomic analysis of Nocardioides sp. N39 and a related strain, N40, which lost its degradation ability, suggests that mobile genetic elements may be responsible for this function. scilit.comnih.govdntb.gov.ua The genome of Nocardioides sp. WS12, another isoprene-degrading strain, contains a complete isoprene (B109036) monooxygenase gene cluster (isoABCDEF) and other associated degradation pathway genes, highlighting the genetic basis for their metabolic capabilities. mdpi.com However, the degradation ability of Nocardioides sp. N39 for 3A5MI is not permanent and can be lost during long-term storage, a phenomenon potentially linked to these mobile genetic elements. scilit.comnih.govdntb.gov.ua
Environmental Fate and Risk Assessment Research
The environmental risk assessment of isoxazole derivatives, often used as pesticides, involves evaluating their potential risks by examining their environmental fate and ecotoxicology. europa.eu The U.S. Environmental Protection Agency (EPA) reviews numerous laboratory and field studies to determine the environmental behavior of pesticides, including how they interact with soil, air, and water. epa.gov
The environmental fate of a pesticide encompasses its potential dissipation pathways after application. epa.gov For instance, the photodegradation of sulfamethoxazole, which produces the isoxazole derivative 3A5MI, is influenced by factors like pH and the presence of other substances in the water. bohrium.comnih.gov The photolysis of sulfamethoxazole has been found to involve the fragmentation of the isoxazole ring. bohrium.comnih.gov
Risk assessments for pesticides consider not only the active ingredient but also their transformation products. whiterose.ac.uk There is a need for pragmatic approaches to assess the fate and effects of these transformation products when experimental data is lacking. whiterose.ac.uk For isoxaben, an herbicide, its toxicity to non-target terrestrial plants is a key consideration in its risk assessment. usda.gov The potential for adverse effects on aquatic species appears to be low due to its limited water solubility. usda.gov
Persistent Nature of Isoxazole Intermediates
The environmental persistence of isoxazole derivatives and their transformation products is a growing concern. While comprehensive data on Methyl 5-methylisoxazole-3-carboxylate is limited, the study of structurally similar isoxazole intermediates, such as 3-amino-5-methylisoxazole (B124983) (3A5MI), provides significant insights into their potential environmental behavior. 3A5MI is a well-documented and persistent intermediate in the degradation of the widely used antibiotic sulfamethoxazole. nih.govnih.govmdpi.com
The refractory nature of 3A5MI contributes to its accumulation in various environmental compartments, including water and soil, posing potential ecological risks. nih.govmdpi.com The stability of the isoxazole ring is a key factor in the persistence of these compounds. This five-membered heterocyclic ring, containing adjacent nitrogen and oxygen atoms, can exhibit considerable resistance to both biotic and abiotic degradation processes. researchgate.netmdpi.com
The persistence of these intermediates is influenced by a variety of environmental factors. For instance, the degradation of the herbicide isoxaflutole (B1672639) to its stable and phytotoxic metabolite, diketonitrile (DKN), is rapid, but the subsequent degradation of DKN is dependent on soil biological activity. nih.gov Similarly, the azole fungicide fluconazole (B54011) is known to be persistent in aquatic environments, with its degradation half-life ranging from two weeks to a year. nih.gov Furthermore, its transformation products can be even more resistant to degradation. nih.gov
The environmental fate of these compounds is also affected by their mobility. "Very persistent very mobile" contaminants are of particular concern as they have a high potential for widespread distribution in the environment and can lead to human exposure through drinking water. nih.gov Given the structural similarities, it is plausible that this compound could also exhibit a degree of persistence in the environment, warranting further investigation into its environmental fate and potential for accumulation.
Table 1: Environmental Persistence of Selected Isoxazole Derivatives and Intermediates
| Compound | Parent Compound | Environmental Compartment | Half-life/Persistence | Reference |
| 3-amino-5-methylisoxazole (3A5MI) | Sulfamethoxazole | General Environment | Persistent and harmful intermediate | nih.govnih.govmdpi.com |
| Diketonitrile (DKN) | Isoxaflutole | Soil | Stable and phytotoxic metabolite | nih.gov |
| Fluconazole | - | Aquatic Environments | 2 weeks to 1 year | nih.gov |
| 1,2,4-Triazole | Fluconazole | Environment | 1 to 3 years | nih.gov |
This table provides examples of the persistence of various isoxazole derivatives and their intermediates to illustrate the potential behavior of structurally similar compounds.
Understanding Potential Degradation Mechanisms
The environmental degradation of isoxazole derivatives can occur through various biotic and abiotic pathways, including microbial degradation, photolysis, and hydrolysis. The specific mechanism and its efficiency are highly dependent on the compound's structure and the prevailing environmental conditions.
Microbial Degradation: Microbial activity is a primary driver for the breakdown of many organic pollutants, including isoxazole derivatives. For instance, the degradation of the isoxaflutole metabolite, diketonitrile (DKN), to a non-biologically active benzoic acid derivative is primarily due to soil microbial activity. nih.gov Research has also led to the isolation of bacterial strains capable of degrading persistent isoxazole intermediates. A notable example is the bacterium Nocardioides sp. N39, which can utilize 3-amino-5-methylisoxazole (3A5MI) as its sole source of carbon, nitrogen, and energy. nih.govmdpi.com The degradation efficiency of this bacterium is influenced by factors such as temperature, pH, and the initial concentration of the contaminant. mdpi.com The optimal conditions for 3A5MI degradation by Nocardioides sp. N39 were found to be a temperature range of 25–35 °C and alkaline conditions under an aerobic environment. mdpi.com
Photodegradation: Photolysis, or degradation by light, is another significant pathway for the transformation of isoxazole derivatives in the environment, particularly in aquatic systems. The fungicide SYP-Z048, an isoxazolidine (B1194047) compound, undergoes photolysis that is dependent on pH and temperature. nih.gov The proposed degradation pathway involves the cleavage of the N-O bond within the isoxazolidine ring. nih.gov Similarly, the antibiotic sulfamethoxazole can be completely removed from aqueous solutions through photolysis and photocatalysis, with degradation pathways including isomerization and fragmentation of the isoxazole ring. nih.gov
Chemical Degradation (Hydrolysis and Oxidation): Chemical processes such as hydrolysis and oxidation can also contribute to the degradation of isoxazole derivatives. The initial transformation of the herbicide isoxaflutole to its diketonitrile derivative is a rapid chemical process influenced by moisture, temperature, and pH. nih.gov Advanced oxidation processes, such as those involving ferrate(VI) or sulfate (B86663) radicals, have been shown to effectively degrade sulfamethoxazole. nih.govcumbria.ac.uk These processes often involve hydroxylation and cleavage of the chemical bonds within the molecule. nih.gov
For this compound, it is conceivable that degradation would initiate with the hydrolysis of the ester group to form 5-methylisoxazole-3-carboxylic acid. This would be followed by the cleavage of the isoxazole ring, a common step in the degradation of many isoxazole-containing compounds. nih.gov
Table 2: Potential Degradation Pathways for Isoxazole Derivatives
| Degradation Mechanism | Description | Example Compound(s) | Key Factors | Reference |
| Microbial Degradation | Breakdown by microorganisms. | 3-amino-5-methylisoxazole (3A5MI), Diketonitrile (DKN) | Temperature, pH, oxygen, microbial population | nih.govmdpi.comnih.gov |
| Photodegradation | Breakdown by light energy. | Sulfamethoxazole, SYP-Z048 | pH, temperature, light intensity | nih.govnih.gov |
| Hydrolysis | Chemical breakdown by reaction with water. | Isoxaflutole | pH, temperature, moisture | nih.gov |
| Oxidation | Chemical breakdown through reaction with oxidizing agents. | Sulfamethoxazole | Presence of oxidants (e.g., ferrate(VI), radicals) | nih.govcumbria.ac.uk |
This table summarizes potential degradation mechanisms for isoxazole derivatives based on available research for structurally related compounds.
Future Research Directions and Emerging Paradigms
Development of Novel Isoxazole (B147169) Derivatives with Enhanced Bioactivity
The isoxazole scaffold is a versatile template in medicinal chemistry, and its derivatives have shown a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. nih.govrsc.orgnih.gov Future research will focus on the rational design and synthesis of new isoxazole-containing molecules with improved potency, selectivity, and pharmacokinetic profiles.
Key strategies for enhancing bioactivity include:
Structural Modifications: Alterations to the substituents on the isoxazole ring play a crucial role in the molecule's interaction with biological targets. nih.gov Researchers will continue to explore the impact of introducing diverse functional groups to optimize activity and reduce toxicity. nih.gov
Hybrid Molecules: The combination of the isoxazole moiety with other pharmacologically active scaffolds can lead to the development of hybrid molecules with dual or synergistic modes of action. For instance, isoxazole-amide derivatives containing an acylhydrazone moiety have been synthesized and evaluated for their antiviral activities.
Multi-Targeted Therapies: An emerging trend is the design of isoxazole derivatives that can modulate multiple biological targets simultaneously, which could be particularly beneficial in treating complex diseases like cancer. rsc.orgnih.govresearchgate.net
Recent research has demonstrated the potential of newly synthesized isoxazole derivatives. For example, a series of 3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazoles were synthesized and showed promising antibacterial and antifungal activity. researchgate.net Another study focused on 3-methyl-4-arylmethylene isoxazole-5(4H)-ones, which were evaluated for their anti-ulcer activity. researchgate.net These examples highlight the ongoing efforts to expand the therapeutic applications of isoxazoles.
Table 1: Examples of Recently Developed Bioactive Isoxazole Derivatives
| Compound Class | Starting Materials | Biological Activity Investigated | Key Findings |
| 3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazoles | 1-aryl-3-[5-(4-nitrophenyl)-2-furyl]prop-2-en-1-ones and hydroxylamine hydrochloride | Antibacterial and Antifungal | Certain derivatives showed inspiring activity compared to standard references. researchgate.net |
| Isoxazole-amide derivatives with acylhydrazone moiety | 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid | Antiviral (against TMV and CMV) | Some compounds exhibited better in vivo antiviral activities than Ningnanmycin. nih.gov |
| 3-methyl-4-arylmethylene isoxazole-5(4H)-ones | Aldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride | Anti-ulcer | The synthesized compound MBO showed potential anti-ulcer activity. researchgate.net |
Exploration of New Catalytic and Sustainable Synthetic Routes
While traditional methods for isoxazole synthesis have been well-established, there is a growing emphasis on developing more efficient, sustainable, and environmentally friendly synthetic strategies. nih.gov Future research in this area will likely focus on the use of novel catalysts and green chemistry principles.
Key areas of development include:
Metal-Free Synthesis: To circumvent the issues associated with metal catalysts, such as cost, toxicity, and difficulty in removal from the final product, metal-free synthetic routes are being explored. nih.gov
Green Chemistry Approaches: The use of alternative energy sources like microwave and ultrasound irradiation can accelerate reaction rates, improve yields, and reduce energy consumption. researchgate.net Additionally, the use of greener solvents, such as ionic liquids, is being investigated. researchgate.net
Catalytic Systems: The development of new and more efficient catalysts, including nanocatalysts and biocatalysts like lipase, is a key area of research. researchgate.net These catalysts can offer high selectivity and can often be recycled and reused. researchgate.net For instance, a palladium-catalyzed cascade cyclization/alkenylation has been developed for the assembly of isoxazolyl vinylsilane derivatives. researchgate.net
Table 2: Comparison of Synthetic Routes for Isoxazoles
| Synthetic Approach | Key Features | Advantages |
| Traditional Methods | Often involve harsh reaction conditions and the use of toxic transition-metal catalysts. researchgate.net | Well-established and widely used. |
| Metal-Free Synthesis | Avoids the use of metal catalysts. nih.gov | Reduces cost, toxicity, and waste generation. nih.gov |
| Microwave-Induced Synthesis | Utilizes microwave irradiation to accelerate reactions. nih.gov | Faster reaction times, higher yields, and often solvent-free conditions. nih.gov |
| Ultrasound-Assisted Synthesis | Employs ultrasonic waves to enhance reaction efficiency. researchgate.net | Reduced energy consumption, minimized byproduct formation, and enables the use of green solvents. researchgate.net |
| Catalytic Methods (e.g., Palladium, Gold) | Employs catalysts to facilitate reactions like cycloadditions and cycloisomerizations. nih.govresearchgate.netorganic-chemistry.org | High efficiency, selectivity, and broad substrate scope. researchgate.net |
Advanced Mechanistic Elucidation of Isoxazole Reactivity
A deeper understanding of the reaction mechanisms governing the synthesis and reactivity of isoxazoles is crucial for the development of new synthetic methods and the prediction of product outcomes. Future research will employ a combination of experimental and computational techniques to unravel the intricate details of these transformations.
Key areas for mechanistic investigation include:
1,3-Dipolar Cycloaddition: This is a cornerstone of isoxazole synthesis, and further studies will aim to elucidate the precise mechanism, whether it is a concerted pericyclic reaction or a stepwise process involving diradical intermediates. nih.gov
Photochemical Rearrangements: The photochemical transformation of isoxazoles into other heterocyclic systems, such as oxazoles, is a fascinating area of study. nih.gov Computational methods like CASSCF and MP2-CAS have been used to investigate the mechanisms of these photoisomerization reactions, identifying various reaction pathways. nih.gov
Claisen Isoxazole Synthesis: The mechanism of this classic reaction, which involves the condensation of β-keto esters with hydroxylamine, can lead to different products depending on the reaction conditions. youtube.com Further studies will help to refine the control over the regioselectivity of this reaction.
Reactivity of the Isoxazole Ring: The isoxazole ring itself can undergo various reactions, including ring-cleavage. nih.gov Understanding the factors that influence the stability and reactivity of the ring is essential for its application in synthesis and drug design.
Expanding Applications in Targeted Drug Delivery and Diagnostics
The unique physicochemical properties of the isoxazole scaffold make it an attractive candidate for applications beyond traditional drug discovery, including targeted drug delivery and diagnostics.
Potential future applications include:
Drug Delivery Systems: Isoxazole derivatives could be incorporated into various drug delivery platforms, such as nanoparticles, liposomes, and hydrogels, to improve the targeted delivery of therapeutic agents to specific cells or tissues. This can enhance efficacy and reduce off-target side effects.
Diagnostic Probes: Isoxazole-based compounds can be designed as fluorescent probes for the detection and imaging of biological molecules and processes. Their application in fluorescent materials is an emerging area of interest. researchgate.net
Theranostics: The development of isoxazole-based theranostic agents, which combine therapeutic and diagnostic capabilities in a single molecule, is a promising area of research. These agents could allow for the simultaneous monitoring of disease progression and treatment response.
Integrated Computational and Experimental Approaches in Isoxazole Chemistry
The synergy between computational and experimental chemistry is becoming increasingly important in accelerating the drug discovery and development process. In the context of isoxazole chemistry, this integrated approach can be applied to various aspects of research.
Key areas for collaboration between computational and experimental chemists include:
Virtual Screening: Computational methods can be used to screen large libraries of virtual isoxazole derivatives to identify promising candidates with high predicted binding affinity for a specific biological target. This can help to prioritize compounds for synthesis and experimental testing.
ADMET Prediction: In silico tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of isoxazole derivatives. frontiersin.org This information is crucial for the early identification of compounds with favorable pharmacokinetic profiles.
Mechanism-Based Design: Computational modeling can provide insights into the binding modes of isoxazole derivatives with their biological targets, which can guide the design of new compounds with improved potency and selectivity. frontiersin.org
Reaction Mechanism Elucidation: As mentioned previously, computational studies can complement experimental work in unraveling the mechanisms of complex chemical reactions. nih.gov
Strategies for Overcoming Drug Resistance in Isoxazole-Based Therapeutics
The emergence of drug resistance is a major challenge in the treatment of various diseases, including cancer and infectious diseases. semanticscholar.org As isoxazole-based therapeutics are developed and utilized, it is crucial to anticipate and address the potential for resistance.
Future research in this area will focus on:
Identifying Resistance Mechanisms: Understanding the specific molecular mechanisms by which cells or pathogens develop resistance to isoxazole-based drugs is the first step in designing strategies to overcome it.
Developing Novel Analogs: The synthesis of new isoxazole derivatives with different chemical structures or modes of action may be effective against resistant strains.
Combination Therapies: The use of isoxazole-based drugs in combination with other therapeutic agents that have different mechanisms of action can be a powerful strategy to prevent or overcome resistance.
Targeting Resistance Pathways: Research may focus on developing isoxazole-based compounds that specifically target the cellular pathways that are activated in drug-resistant cells.
While there are currently no approved PARP inhibitors of isoxazole origin, their ability to target multiple pathways within cancer cells suggests their potential in future cancer treatments, including those aimed at overcoming resistance. nih.gov
Q & A
Basic: What are the standard synthetic routes for Methyl 5-methylisoxazole-3-carboxylate?
Methodological Answer:
The compound can be synthesized via cyclocondensation of β-keto esters with hydroxylamine, followed by esterification. For example, acetone can react with hydroxylamine to form a β-keto oxime intermediate, which undergoes cyclization in the presence of a dehydrating agent (e.g., POCl₃). The resulting isoxazole ring is esterified using methyl chloride or dimethyl sulfate. Adjust reaction stoichiometry (1.5–2.0 equivalents of hydroxylamine) and temperature (60–80°C) to optimize yield .
Advanced: How can microwave-assisted synthesis improve the yield of this compound derivatives?
Methodological Answer:
Microwave irradiation accelerates reaction kinetics by enhancing dipole polarization. For hydrazide derivatives, reactions typically proceed in 30–60 minutes at 100–120°C (vs. 12–24 hours conventionally). Use a sealed vessel with 20–30% power output and monitor via TLC/HPLC. This method reduces side reactions like ester hydrolysis, improving yields by 15–20% compared to thermal methods .
Basic: What spectroscopic methods are recommended for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include the methyl ester (δ ~3.8–4.0 ppm for OCH₃) and isoxazole protons (δ ~6.3–6.4 ppm). Compare with reference data from NIST or published spectra .
- IR : Look for ester C=O stretching (~1740 cm⁻¹) and isoxazole C=N (~1600 cm⁻¹).
- Mass Spectrometry : ESI-MS can confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 156.07) .
Advanced: How to resolve discrepancies in NMR data for isoxazole derivatives during structural elucidation?
Methodological Answer:
Contradictions often arise from solvent effects, tautomerism, or impurities.
- Step 1 : Verify solvent purity and use deuterated solvents (e.g., CDCl₃).
- Step 2 : Perform 2D NMR (COSY, HSQC) to assign coupling patterns and resolve overlapping signals.
- Step 3 : Cross-validate with computational NMR prediction tools (e.g., ACD/Labs) using X-ray crystallography data (if available) as a reference .
Advanced: What computational methods are suitable for studying the electronic properties of this compound?
Methodological Answer:
- DFT Calculations : Use B3LYP/6-311G(d,p) to model frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces.
- Molecular Docking : Pair with protein targets (e.g., MAPK) using AutoDock Vina; validate binding poses with crystallographic data from related isoxazole-protein complexes .
Basic: What are the key considerations in designing a crystallization protocol for this compound?
Methodological Answer:
- Solvent Selection : Use a 1:1 ethyl acetate/hexane mixture for slow evaporation.
- Temperature : Maintain 4°C to minimize thermal disorder.
- Crystal Quality : Optimize by seeding with microcrystals or using anti-solvent diffusion. Validate structure via SHELX refinement (R-factor < 0.05) .
Advanced: How to analyze and mitigate byproduct formation during synthesis?
Methodological Answer:
- Byproduct Identification : Use LC-MS to detect intermediates (e.g., uncyclized oxime derivatives).
- Mitigation : Add azeotropic drying (e.g., molecular sieves) to remove water, which promotes hydrolysis. Reduce reaction time by 20% to limit degradation .
Basic: What are common functionalization strategies for this compound in medicinal chemistry?
Methodological Answer:
- Ester Hydrolysis : Treat with NaOH/EtOH to yield 5-methylisoxazole-3-carboxylic acid (CAS 3405-77-4), a precursor for amides or hydrazides .
- Nucleophilic Substitution : React the methyl ester with amines (e.g., hydroxylamine) to form carboxamide derivatives .
Advanced: How to address solubility challenges in biological assays?
Methodological Answer:
- Co-Solvents : Use DMSO (≤5% v/v) or cyclodextrin-based formulations.
- Salt Formation : Convert to sodium/potassium salts via saponification.
- Prodrug Strategy : Mask the ester with a PEGylated group to enhance aqueous solubility .
Basic: What safety precautions are essential when handling this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
